4-(Chloromethyl)-1-iodo-2-methoxybenzene
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Overview
Description
4-(Chloromethyl)-1-iodo-2-methoxybenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an iodine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-iodo-2-methoxybenzene typically involves the halogenation of a methoxy-substituted benzene derivative. One common method includes the following steps:
Starting Material: The process begins with 2-methoxybenzene (anisole).
Chloromethylation: The anisole undergoes a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This step introduces the chloromethyl group to the benzene ring.
Iodination: The chloromethylated product is then subjected to iodination using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide to introduce the iodine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of deiodinated benzene derivatives.
Scientific Research Applications
4-(Chloromethyl)-1-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-iodo-2-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The iodine atom can participate in halogen bonding, influencing the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-1-bromo-2-methoxybenzene: Similar structure but with a bromine atom instead of iodine.
4-Chloromethyl-1-fluoro-2-methoxybenzene: Contains a fluorine atom instead of iodine.
4-Chloromethyl-1-chloro-2-methoxybenzene: Both halogen atoms are chlorine.
Uniqueness
4-(Chloromethyl)-1-iodo-2-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, fluorine, or chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain chemical transformations and interactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(Chloromethyl)-1-iodo-2-methoxybenzene is a halogenated organic compound that has garnered attention for its potential biological activities. This compound features a benzene ring substituted with a chloromethyl group, an iodine atom, and a methoxy group, making it structurally significant for various biochemical interactions. The following sections delve into its biological activity, reactivity, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8ClI, with a molecular weight of approximately 278.52 g/mol. The presence of halogen atoms (chlorine and iodine) enhances its electrophilic character, which is crucial for its reactivity in biological systems.
Table 1: Comparison of Structural Features
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(Bromomethyl)-1-iodo-2-methoxybenzene | Bromine instead of chlorine | Generally more reactive due to stronger leaving group |
4-(Chloromethyl)-1-bromo-2-methoxybenzene | Bromine at position 1 | Potentially different reactivity in cross-coupling |
4-Methoxybenzyl chloride | Lacks iodine | Simpler structure; used primarily in nucleophilic substitutions |
4-Iodophenylmethanol | Hydroxyl instead of chloromethyl | Exhibits different solubility and reactivity patterns |
Biological Activity
Research indicates that this compound interacts with various biological receptors and chemical species, often acting as an allosteric modulator. Its electrophilic chloromethyl group can engage in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The chloromethyl group can facilitate the formation of stable complexes, modulating the activity of these targets and leading to various biological outcomes.
Study on Anticancer Activity
A notable investigation focused on the anticancer properties of compounds related to this compound. In a series of experiments, derivatives were synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cells. The results showed that modifications at the chloromethyl position significantly enhanced potency, with some derivatives achieving low nanomolar IC50 values compared to micromolar ranges for parent compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that substituents at the ortho position (such as methoxy) can influence both solubility and biological activity. For instance, compounds lacking halogen substituents exhibited reduced reactivity but improved selectivity towards specific targets .
Potential Applications
Given its unique structure and biological activity, this compound holds promise in various fields:
- Pharmaceutical Development : Its potential as an anticancer agent makes it a candidate for further drug development.
- Chemical Synthesis : The compound can serve as an intermediate in synthetic pathways for more complex organic molecules.
- Biological Research : Its role as an allosteric modulator opens avenues for studying receptor dynamics and signaling pathways.
Properties
Molecular Formula |
C8H8ClIO |
---|---|
Molecular Weight |
282.50 g/mol |
IUPAC Name |
4-(chloromethyl)-1-iodo-2-methoxybenzene |
InChI |
InChI=1S/C8H8ClIO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |
InChI Key |
IRPPLBPZZAVNCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)I |
Origin of Product |
United States |
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